molecular formula C12H2Cl8 B14245086 5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene) CAS No. 346647-87-8

5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene)

Cat. No.: B14245086
CAS No.: 346647-87-8
M. Wt: 429.8 g/mol
InChI Key: KAQLTTRRVRAGRM-UHFFFAOYSA-N
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Description

1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane is a complex organochlorine compound. It is characterized by its unique structure, which includes two tetrachlorocyclopentadienylidene groups connected by an ethane bridge. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane typically involves the reaction of tetrachlorocyclopentadiene with ethylene in the presence of a catalyst. The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organochlorine compounds.

    Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane can be compared with other similar compounds, such as:

    1,2,3,4-Tetrachlorobenzene: Both compounds contain multiple chlorine atoms, but differ in their structural arrangement and reactivity.

    1,2-Bis(trichlorosilyl)ethane: This compound also features an ethane bridge but has trichlorosilyl groups instead of tetrachlorocyclopentadienylidene groups.

    Tetrachloro-1,4-benzoquinone: While also chlorinated, this compound has a quinone structure, leading to different chemical properties and applications.

The uniqueness of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

346647-87-8

Molecular Formula

C12H2Cl8

Molecular Weight

429.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-[2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethylidene]cyclopenta-1,3-diene

InChI

InChI=1S/C12H2Cl8/c13-5-3(6(14)10(18)9(5)17)1-2-4-7(15)11(19)12(20)8(4)16/h1-2H

InChI Key

KAQLTTRRVRAGRM-UHFFFAOYSA-N

Canonical SMILES

C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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